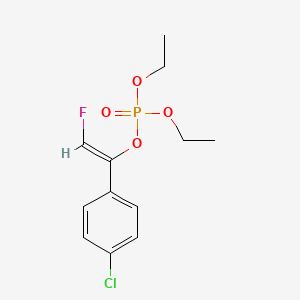

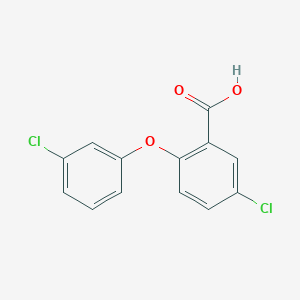

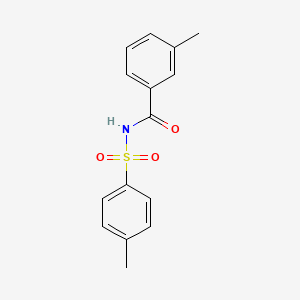

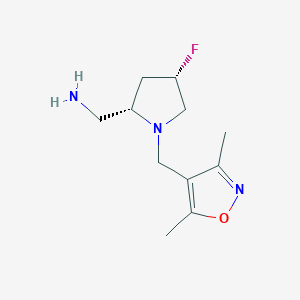

![molecular formula C19H19N7OS B2541547 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2176152-09-1](/img/structure/B2541547.png)

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a novel derivative that incorporates several heterocyclic moieties, including a pyrazolyl-pyridazine unit and a thieno[2,3-d]pyrimidin-4-yl group. The presence of these structures suggests potential biological activity, which could be of interest in pharmacological studies. The compound's complexity indicates that it may have been synthesized as part of a study exploring new chemical entities with possible therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives has been achieved through simple and accessible pathways. These pathways involve the combination of pyrazolyl-pyridazine moieties with other heterocyclic rings such as pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques. For example, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was confirmed by elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis . These methods are crucial for determining the structure of complex molecules and would be applicable to the analysis of the compound .

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from similar structures. The thermolysis of 6-(benzylidenehydrazino)uracil derivatives typically leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives . Additionally, the reaction of 6-arylidenehydrazino-1,3-dimethyluracils with thionyl chloride has been shown to produce various fused pyrimidine derivatives . These reactions highlight the potential transformations that the pyrazolyl and pyrimidinyl groups in the compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its tautomeric structures and the nature of its substituents. For instance, the tautomeric structures of 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings have been shown to affect the position of alkylation in related compounds . The presence of dimethyl groups on the pyrazole ring and the potential tautomerism within the thieno[2,3-d]pyrimidin-4-yl group would contribute to the compound's overall properties, including its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives

Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial actions. They have been studied for their potential in treating diseases like cancer, arthritis, and infectious diseases due to their ability to modulate various biological targets (Hannah, J., Kelly, K., & Patchett, A., 1975).

Pyrimidine Derivatives

Pyrimidine-based compounds are explored for their antiviral, anticancer, and anti-inflammatory properties. They play a crucial role in the development of new therapeutic agents by acting on different cellular pathways and targets. Their applications include treatments for various types of cancers and viral infections (Shilling, A., et al., 2010).

Dihydropyridazinone Derivatives

Dihydropyridazinones are investigated for their cardiovascular effects, including vasodilatory and cardioprotective actions. They are of interest in developing treatments for heart failure, hypertension, and other cardiovascular disorders due to their ability to affect calcium channels and other cardiovascular mechanisms (Quinn, J., et al., 2003).

Eigenschaften

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7OS/c1-12-7-13(2)26(22-12)16-3-4-17(27)25(23-16)10-14-8-24(9-14)18-15-5-6-28-19(15)21-11-20-18/h3-7,11,14H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQGNEJHSASQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C5C=CSC5=NC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)

![7-Chloro-1-(2-fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541467.png)

![(4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2541470.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2541472.png)

![(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol](/img/structure/B2541473.png)

![2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile](/img/structure/B2541476.png)

![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide](/img/structure/B2541484.png)